4,5-Dinitroquinoline 1-oxide

CAS No.: 16238-73-6

Cat. No.: VC7950870

Molecular Formula: C9H5N3O5

Molecular Weight: 235.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16238-73-6 |

|---|---|

| Molecular Formula | C9H5N3O5 |

| Molecular Weight | 235.15 g/mol |

| IUPAC Name | 4,5-dinitro-1-oxidoquinolin-1-ium |

| Standard InChI | InChI=1S/C9H5N3O5/c13-10-5-4-8(12(16)17)9-6(10)2-1-3-7(9)11(14)15/h1-5H |

| Standard InChI Key | VJEAOAHNLWAJGZ-UHFFFAOYSA-N |

| SMILES | C1=CC2=[N+](C=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-] |

| Canonical SMILES | C1=CC2=[N+](C=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-] |

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

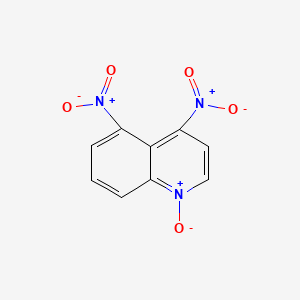

The IUPAC name for this compound is 4,5-dinitro-1-oxidoquinolin-1-ium, reflecting the positions of its nitro and N-oxide groups . Alternative designations include:

-

4,5-Dinitroquinoline N-oxide

-

Quinoline, 4,5-dinitro-, 1-oxide

Molecular Formula and Weight

The compound’s molecular formula, , corresponds to a molar mass of 235.15 g/mol . Its structural complexity arises from the quinoline backbone, which is modified by electron-withdrawing nitro and N-oxide groups (Table 1).

Table 1: Fundamental Chemical Properties of 4,5-Dinitroquinoline 1-Oxide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 235.15 g/mol | |

| CAS Registry Number | 16238-73-6 | |

| DSSTox Substance ID | DTXSID60167365 | |

| NSC Number | 265330 |

Structural Characteristics

2D and 3D Conformational Analysis

The planar quinoline ring system is substituted with nitro groups at positions 4 and 5, while the N-oxide group at position 1 introduces polarity (Figure 1) . The SMILES string encodes this arrangement, highlighting the conjugated π-system and charged nitrogen centers .

Computational Descriptors

Spectroscopic Data

While experimental spectral data (e.g., NMR, IR) are absent in available literature, the compound’s UV-Vis absorption likely peaks in the 300–400 nm range due to nitroaromatic chromophores. Quantum mechanical calculations could predict values for further validation.

Synthesis and Stability

Synthetic Pathways

-

Nitration of quinoline precursors using mixed acids ().

-

Oxidation of the tertiary nitrogen using peroxides or ozone .

Stability and Reactivity

4,5-Dinitroquinoline 1-oxide is hygroscopic and light-sensitive, necessitating storage at -20°C in amber containers . Its reactivity toward strong oxidizers may yield toxic gases (e.g., ) upon decomposition .

Applications and Research Implications

Chemical Intermediate

The compound may serve as a precursor in synthesizing heterocyclic pharmaceuticals or agrochemicals, leveraging its electron-deficient aromatic ring for nucleophilic substitution reactions.

| Parameter | Detail | Source |

|---|---|---|

| Stability | Hygroscopic, light-sensitive | |

| Incompatible Substances | Strong oxidizing agents | |

| UNSPSC Code | 12352100 (Chemical derivatives) |

Future Research Directions

-

Toxicological Profiling: In vitro assays to assess acute/chronic toxicity and mutagenic potential.

-

Synthetic Optimization: Development of scalable, high-yield synthesis routes.

-

Computational Modeling: DFT studies to predict reactivity and interaction with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume